Cinnamaldehyde azine

Übersicht

Beschreibung

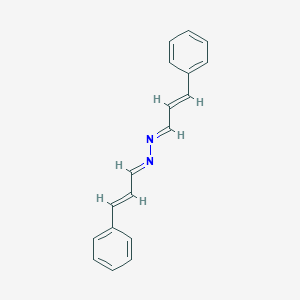

Cinnamaldehyde azine (CAz) is a condensation product derived from cinnamaldehyde and hydrazine derivatives, such as 4-methylbenzenesulfonohydrazide . Its synthesis involves a Wittig reaction followed by azine condensation, yielding intermediates (e.g., I12 and I13) with tosylate leaving groups, which are subsequently cyclized and deprotected to form the final product (yield: 57.0%–58.2%) . Structurally, CAz features two cinnamaldehyde units linked via a hydrazine bridge, resulting in a conjugated system that may enhance stability and alter reactivity compared to monomeric cinnamaldehyde.

CAz is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like pyrazoles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cinnamaldehyde azine is typically synthesized through the condensation reaction of cinnamaldehyde with hydrazine. The reaction involves mixing equimolar amounts of cinnamaldehyde and hydrazine in an appropriate solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature or under reflux conditions. The reaction proceeds as follows:

2Cinnamaldehyde+Hydrazine→Cinnamaldehyde Azine+2Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: Cinnamaldehyde azine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding azine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the azine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed:

Oxidation: Azine oxides and other oxidized derivatives.

Reduction: Hydrazine derivatives and other reduced products.

Substitution: Substituted azines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Heterocyclic Compounds

Cinnamaldehyde azine serves as a precursor in the synthesis of complex organic molecules, particularly heterocycles. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with potential applications in pharmaceuticals and materials science.

- Synthetic Pathways : Cinnamaldehyde azine can react with β-diketones in the presence of potassium amide to yield 1-cinnamylidenamino-2-styryl-2,3-dihydro-4-pyridones. This reaction highlights its utility as a building block in organic synthesis.

| Reaction Type | Product | Significance |

|---|---|---|

| Condensation with β-diketones | 1-cinnamylidenamino-2-styryl-2,3-dihydro-4-pyridones | Pathway for synthesizing nitrogen-containing heterocycles |

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

- Case Study : A study evaluated the antimicrobial activity of azines derived from naphtho[2,1-b]furan, revealing that certain derivatives displayed significant antibacterial effects against Bacillus subtilis and Alcaligenes fecalies .

| Compound | Activity Against | Efficacy |

|---|---|---|

| Azine Derivative 4c | Bacillus subtilis | High |

| Azine Derivative 4e | Alcaligenes fecalies | High |

Medicinal Applications

Therapeutic Effects

this compound is being explored for its therapeutic potential, particularly in anti-inflammatory and anticancer treatments. It modulates several biochemical pathways that are crucial in disease processes.

- Mechanism of Action : The compound primarily inhibits the NF-κB pathway and modulates pro-inflammatory mediators, which can be beneficial in treating inflammatory conditions and cancer .

| Therapeutic Area | Mechanism |

|---|---|

| Anti-inflammatory | Inhibition of NF-κB pathway |

| Anticancer | Induction of apoptosis in cancer cells |

Industrial Applications

Material Development

In industry, this compound is utilized to develop materials with unique optical and electronic properties. Its incorporation into metal-organic frameworks and covalent organic frameworks is an area of active research.

Wirkmechanismus

The mechanism of action of cinnamaldehyde azine involves its interaction with various molecular targets and pathways. For example, it can inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, this compound can modulate the JAK2/STAT3/SOCS3 pathway, contributing to its anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of cinnamaldehyde azine with structurally or functionally related compounds, focusing on synthesis, properties, and applications:

Structural Analogues

Physicochemical Properties

- LogP and Solubility: Cinnamaldehyde (LogP = 2.12) exhibits moderate hydrophobicity, enabling membrane penetration . Schiff bases with COO− groups (e.g., CAAS compounds) show enhanced water solubility, broadening their application in aqueous systems .

Thermal Stability :

Biologische Aktivität

Cinnamaldehyde azine, a compound derived from cinnamaldehyde, has garnered attention in the scientific community for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is formed by the condensation reaction of cinnamaldehyde with hydrazine. Its chemical structure can be represented as follows:

Where and represent the substituents derived from cinnamaldehyde.

Target Proteins and Pathways

This compound exhibits its biological effects through interaction with various proteins and enzymes involved in cellular processes. Notably, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses and cancer progression. The compound also modulates several pro-inflammatory mediators, indicating its potential anti-inflammatory properties.

Biochemical Pathways

The compound influences multiple biochemical pathways, including:

- PPARs (Peroxisome Proliferator-Activated Receptors)

- AMPK (AMP-activated Protein Kinase)

- PI3K/IRS1 (Phosphoinositide 3-Kinase/Insulin Receptor Substrate 1)

- RBP4/GLUT4 (Retinol-Binding Protein 4/Glucose Transporter Type 4)

- ERK/JNK/p38MAPK pathways

These pathways are integral to metabolic regulation, inflammation, and cell survival.

Pharmacokinetics

This compound is metabolized in the body to produce various metabolites such as cinnamyl alcohol and methyl cinnamate. The pharmacokinetics of these metabolites suggest that they may contribute to the overall biological activity observed with this compound. Studies indicate that the compound is absorbed effectively and distributed throughout the body, although specific pharmacokinetic data for this compound itself remain limited.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as various fungi. Its mechanism involves disrupting microbial membranes and inhibiting biofilm formation, which is critical for pathogen survival .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Candida albicans | Strong |

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting key inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

This compound has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through increased reactive oxygen species (ROS) production and cell cycle arrest. Its ability to interfere with cancer cell viability positions it as a candidate for further cancer research .

Case Studies

- HDAC Inhibition : A study evaluated the inhibitory effects of cinnamon bioactives on histone deacetylase 8 (HDAC8), revealing that this compound exhibited comparable activity to known HDAC inhibitors like Trichostatin A. This suggests potential applications in cancer therapy through epigenetic modulation .

- Antimicrobial Efficacy : A clinical study tested the effectiveness of this compound against Cronobacter sakazakii, demonstrating significant antimicrobial activity that disrupted metabolic processes and reduced virulence factors in pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for cinnamaldehyde azine, and how can reaction conditions be optimized?

this compound is synthesized via the condensation of cinnamaldehyde (an α,β-unsaturated aldehyde) with hydrazine derivatives. To optimize yield and purity, factors such as stoichiometric ratios (e.g., aldehyde-to-hydrazine molar ratio), solvent polarity (e.g., ethanol or methanol), and reaction temperature (typically 60–80°C) must be systematically varied . Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC to identify intermediate hemiacetal/byproduct formation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the azine product.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the azine’s imine (-C=N-) linkage and aromatic proton environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Stretching frequencies near 1600–1650 cm⁻¹ indicate C=N bonds .

- X-ray Diffraction (XRD): Resolves crystal structure and stereochemistry.

- Thermogravimetric Analysis (TGA): Assesses thermal stability under controlled atmospheres .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermal stability and decomposition pathways of this compound?

Utilize the Mini Closed Pressure Vessel Test (MCPVT) to simulate oxidative and thermal stress conditions. Parameters include:

- Temperature ramping (e.g., 5°C/min) to identify decomposition thresholds.

- Pressure monitoring to detect gas evolution during degradation.

- Post-reaction analysis (e.g., GC-MS or FTIR) to identify volatile byproducts like CO₂ or peroxides . Kinetic studies (e.g., Arrhenius plots) can model reaction pathways and predict shelf-life stability.

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across cancer cell lines?

Discrepancies in cytotoxicity data may arise from:

- Cell line variability (e.g., metabolic activity, membrane permeability).

- Dose-response heterogeneity (e.g., IC₅₀ values sensitive to exposure duration). Methodological solutions:

- Standardize assays (e.g., MTT or apoptosis markers like caspase-3 activation) across multiple cell lines .

- Use isotopically labeled this compound (e.g., ¹⁴C-tracers) to quantify cellular uptake and metabolite profiling .

- Validate mechanisms via gene knockout models (e.g., p53-deficient cells) to isolate pathways like ROS-mediated apoptosis .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic hydrogenation?

Density Functional Theory (DFT) simulations predict regioselectivity in hydrogenation (e.g., preferential reduction of C=N vs. C=C bonds). Key steps:

- Model adsorption energies of azine on catalytic surfaces (e.g., Pt or Ru nanoparticles).

- Compare activation barriers for competing pathways to guide catalyst selection (e.g., supports like TiO₂ or Al₂O₃) . Experimental validation via in-situ FTIR or X-ray absorption spectroscopy (XAS) confirms intermediate species .

Q. What protocols mitigate challenges in synthesizing this compound derivatives with tailored substituents?

- Protecting group strategies: Temporarily shield reactive aldehyde groups during functionalization (e.g., acetal formation) .

- Microwave-assisted synthesis: Accelerate reaction rates and improve selectivity for bulky substituents.

- High-throughput screening: Test diverse hydrazine analogs (e.g., arylhydrazines) to optimize electronic/steric effects .

Q. Methodological Guidelines

- Data reproducibility: Include raw datasets (e.g., NMR spectra, kinetic curves) in appendices, with metadata on instrumentation and calibration .

- Hazard mitigation: Follow safety protocols for handling hydrazine derivatives (e.g., PPE, fume hoods) due to potential mutagenicity .

- Literature benchmarking: Cross-reference synthesis and bioactivity data against primary sources (e.g., ACS journals) to avoid unreliable platforms .

Eigenschaften

IUPAC Name |

N-(cinnamylideneamino)-3-phenylprop-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBXLDBZXACZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185534 | |

| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-11-2 | |

| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.